molecular formula C32H43N3O7 B588050 N-Benzyloxycarbonyl (S)-Lisinopril Ethyl Methyl Diester CAS No. 1356011-68-1

N-Benzyloxycarbonyl (S)-Lisinopril Ethyl Methyl Diester

Cat. No.: B588050
CAS No.: 1356011-68-1
M. Wt: 581.71
InChI Key: MYZMCIGSLRHGDQ-KCHLEUMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyloxycarbonyl (S)-Lisinopril Ethyl Methyl Diester is a derivative of Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and congestive heart failure. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyloxycarbonyl (S)-Lisinopril Ethyl Methyl Diester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-Benzyloxycarbonyl (S)-Lisinopril Ethyl Methyl Diester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrogenolysis: Palladium on carbon, hydrogen gas.

    Hydrolysis: Aqueous sodium hydroxide, hydrochloric acid.

Major Products Formed

    Deprotection: Lisinopril.

    Hydrolysis: Lisinopril and corresponding alcohols (ethanol and methanol).

Comparison with Similar Compounds

Similar Compounds

    N-Benzyloxycarbonyl Lisinopril: Similar structure but without the ester groups.

    Lisinopril: The parent compound without the benzyloxycarbonyl protection and ester groups.

    Enalapril: Another ACE inhibitor with a similar mechanism of action but different chemical structure.

Uniqueness

N-Benzyloxycarbonyl (S)-Lisinopril Ethyl Methyl Diester is unique due to its protected amine group and ester functionalities, which make it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

methyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43N3O7/c1-3-41-30(37)27(20-19-24-13-6-4-7-14-24)34-26(29(36)35-22-12-18-28(35)31(38)40-2)17-10-11-21-33-32(39)42-23-25-15-8-5-9-16-25/h4-9,13-16,26-28,34H,3,10-12,17-23H2,1-2H3,(H,33,39)/t26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZMCIGSLRHGDQ-KCHLEUMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)N3CCCC3C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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